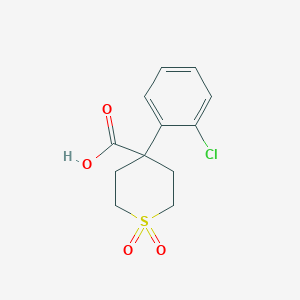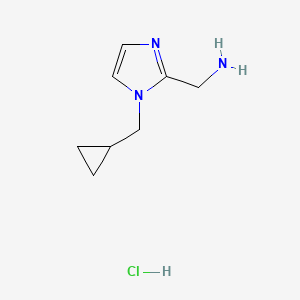amine dihydrochloride](/img/structure/B8214828.png)
[(4-Fluoropyridin-2-yl)methyl](methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoropyridin-2-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and a methylamine group attached to the 2-position The dihydrochloride form indicates that it is a salt with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropyridin-2-yl)methylamine dihydrochloride typically involves the following steps:
Fluorination of Pyridine:
Formation of Methylamine Derivative: The methylamine group can be introduced through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (4-Fluoropyridin-2-yl)methylamine dihydrochloride would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoropyridin-2-yl)methylamine dihydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives .
Scientific Research Applications
(4-Fluoropyridin-2-yl)methylamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Fluoropyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The methylamine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoropyridin-4-yl)methylamine dihydrochloride
- 2-Chloro-5-fluoropyrimidine
- 5-Bromo-4-fluoropyridin-2-amine
Uniqueness
(4-Fluoropyridin-2-yl)methylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position of the pyridine ring and the methylamine group at the 2-position make it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-fluoropyridin-2-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-9-5-7-4-6(8)2-3-10-7;;/h2-4,9H,5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWMMINSVSVYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC(=C1)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2-methylpropyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8214745.png)
![1-[8-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanamine hydrochloride](/img/structure/B8214749.png)
![1-[1-(2-methoxyethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8214756.png)

![1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride](/img/structure/B8214773.png)


![4-[(Piperidin-4-yl)methoxy]pyrimidine dihydrochloride](/img/structure/B8214794.png)
![5-chloro-N-[(piperidin-4-yl)methyl]pyridin-2-amine dihydrochloride](/img/structure/B8214797.png)
amine dihydrochloride](/img/structure/B8214801.png)
![Methyl({[3-(trifluoromethyl)pyridin-2-yl]methyl})amine dihydrochloride](/img/structure/B8214806.png)
amine dihydrochloride](/img/structure/B8214811.png)
amine dihydrochloride](/img/structure/B8214819.png)
amine dihydrochloride](/img/structure/B8214825.png)
